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Compound of Interest

Compound Name: 3'-Chloropropiophenone

Cat. No.: B116997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure and bonding parameters

of 3-chloropropiophenone (also known as 3-chloro-1-phenylpropan-1-one). The information is

based on crystallographic data deposited in the Cambridge Structural Database (CSDC) under

the reference number 1501322. It is important to note that while the topic refers to 3'-
chloropropiophenone, the available crystallographic data corresponds to 3-

chloropropiophenone.

Crystal Structure and Molecular Geometry
3-Chloropropiophenone (C₉H₉ClO) crystallizes in the monoclinic system with the space group

P2₁/c.[1] The molecule is nearly planar, with only slight deviations of the oxygen and chlorine

atoms from the plane defined by the non-hydrogen atoms. The torsion angles within the alkyl

side chain are minimal, indicating a relatively rigid conformation in the crystalline state.[1][2][3]

[4][5] The crystal packing is characterized by stacks of molecules along the c-axis, with no

significant hydrogen bonding observed.[1][2][3][4]

The unit cell parameters and other crystallographic data for 3-chloropropiophenone are

summarized in the table below.
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Parameter Value

Chemical Formula C₉H₉ClO

Molecular Weight 168.61 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a 5.4485 (13) Å

b 20.347 (5) Å

c 7.4860 (17) Å

β 102.123 (4)°

Volume 811.4 (3) Å³

Z 4

Temperature 150 K

Radiation Type Mo Kα

CCDC Reference 1501322

Key bond lengths within the 3-chloropropiophenone molecule are provided below. All bond

lengths are reported to be within the expected ranges.[1][3]

Bond Length (Å)

C=O 1.2158 (18)

C3-C4 1.491 (2)

C8-C9 1.388 (2)

C4-C9 1.393 (2)

The following table summarizes significant bond angles in the 3-chloropropiophenone

structure, which define its molecular geometry.
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Angle Value (°)

C2-C1-Cl1 110.12 (11)

O1-C3-C2 120.58 (14)

C5-C4-C3 118.39 (13)

C6-C5-C4 120.52 (14)

C8-C7-C6 120.13 (15)

C8-C9-C4 120.33 (14)

C9-C4-C5 118.96 (14)

The planarity of the molecule is further evidenced by its small torsion angles.

Torsion Angle Value (°)

Cl1-C1-C2-C3 -178.09 (10)

C1-C2-C3-C4 174.28 (12)

C2-C3-C4-C9 5.2 (2)

C2-C3-C4-C5 -175.26 (12)

C3-C4-C5-C6 -179.35 (13)

C5-C6-C7-C8 0.1 (2)

C7-C8-C9-C4 0.4 (2)

C3-C4-C9-C8 179.21 (13)

Experimental Protocols
3-Chloropropiophenone was synthesized in quantitative yield via the Friedel–Crafts acylation of

benzene with 3-chloropropionyl chloride in dichloromethane.[1][2][3][6]

Procedure:
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Aluminum chloride (AlCl₃, 38.2 g, 286.5 mmol, 1.25 eq.) was suspended in 50 ml of dry

dichloromethane at 0°C.

A solution of 3-chloropropionyl chloride (29.1 g, 229.2 mmol, 1.0 eq.) in 90 ml of

dichloromethane was added dropwise to the AlCl₃ suspension at 0°C.

Following this, a solution of benzene (17.9 g, 229.2 mmol, 1.0 eq.) in 25 ml of

dichloromethane was added dropwise at 0°C.

The reaction mixture was stirred for 2 hours at 0°C and then for 12 hours at ambient

temperature.

The final solution was poured onto a mixture of ice (70 g) and concentrated hydrochloric acid

(7 g).

The organic phase was separated, and the aqueous phase was extracted twice with 100 ml

portions of dichloromethane.

The combined organic phases were washed twice with 150 ml portions of water and dried

over Na₂SO₄.

The solvent was removed under reduced pressure to yield an off-white crystalline solid.

Recrystallization from pentane afforded the final product (37.5 g, 97% yield).

Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of a

pentane solution at 4°C over one week.[2][3][6]

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

Diffractometer: Bruker APEXII CCD

Radiation: Mo Kα (λ = 0.71073 Å)

Temperature: 150 K
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Absorption Correction: Multi-scan (SADABS)

Structure Solution and Refinement:

Structure Solution: Direct methods (SHELXS97)

Refinement: Full-matrix least-squares on F² (SHELXL2014/7)

Hydrogen Atoms: Located in a difference map and refined as riding on their parent atoms.

Logical Workflow: Synthesis of 3-
Chloropropiophenone
As 3-chloropropiophenone is a synthetic building block, no biological signaling pathways are

directly associated with it. Instead, a diagram illustrating the logical workflow of its synthesis via

Friedel-Crafts acylation is provided below.
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Caption: Synthesis of 3-Chloropropiophenone via Friedel-Crafts Acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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